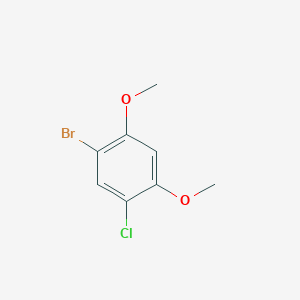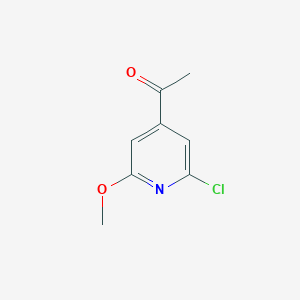
1-Bromo-5-chloro-2,4-dimethoxybenzene
Übersicht
Beschreibung
1-Bromo-5-chloro-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2,4-dimethoxyaniline. The reaction typically uses bromine and chlorine as reagents, with a catalyst such as iron(III) chloride to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-5-chloro-2,4-dimethoxybenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic aromatic substitution, reduction, and oxidation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and iron(III) chloride are commonly used.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide can be used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the bromine and chlorine substituents.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methoxy groups to form corresponding carboxylic acids
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the reagents used.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-2,4-dimethoxybenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 1-Bromo-5-chloro-2,4-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with bromine, chlorine, or other substituents. The presence of methoxy groups enhances the electron density on the benzene ring, making it more reactive towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,4-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-2,4-dimethylbenzene
Uniqueness: 1-Bromo-5-chloro-2,4-dimethoxybenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring, along with two methoxy groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for diverse chemical transformations .
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBICZRPTTQLJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-Boc-[1,4']bipiperidinyl-3-ol](/img/structure/B3290398.png)
![[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3290406.png)



![3-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B3290425.png)





